

Application Notes and Protocols: Characterizing Quin-C7 in Calcium Mobilization Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quin-C7 is a synthetic quinazolinone derivative that functions as a nonpeptide antagonist of the human N-formyl peptide receptor 2 (FPR2), also known as formyl peptide receptor-like 1 (FPRL1)[1][2]. FPR2 is a G protein-coupled receptor (GPCR) primarily expressed in immune cells like neutrophils and monocytes, where it plays a crucial role in inflammation[1]. Activation of Gq-coupled receptors such as FPR2 initiates a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+])[3]. This increase in cytosolic Ca2+ is a key second messenger in numerous cellular processes and serves as a measurable endpoint for receptor activation or inhibition.

Calcium mobilization assays are widely used in drug discovery and research to screen for and characterize compounds that modulate GPCR activity[3][4]. These assays typically employ fluorescent calcium indicators that exhibit a change in fluorescence intensity upon binding to Ca2+[5][6]. By measuring these changes, researchers can quantify the effect of a test compound, such as **Quin-C7**, on the signaling pathway.

These application notes provide a detailed protocol for utilizing a calcium mobilization assay to characterize the antagonist properties of **Quin-C7** on its target receptor, FPR2.

Principle of the Assay



The calcium mobilization assay is a cell-based functional assay designed to measure changes in intracellular calcium concentration following the activation of a Gq-coupled GPCR. The general workflow is as follows:

- Cell Culture and Plating: Cells expressing the target receptor (e.g., FPR2) are cultured and seeded into a multi-well plate.
- Dye Loading: The cells are loaded with a cell-permeant fluorescent calcium indicator dye
 (e.g., Fluo-4 AM, Indo-1 AM). Inside the cell, intracellular esterases cleave the acetoxymethyl
 (AM) ester group, trapping the active, calcium-sensitive form of the dye in the cytoplasm[7]
 [8].
- Compound Incubation (Antagonist Mode): To test for antagonist activity, cells are preincubated with the test compound (Quin-C7).
- Agonist Stimulation: A known agonist for the target receptor is added to the wells to stimulate the receptor.
- Signal Detection: A fluorescent plate reader or microscope measures the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

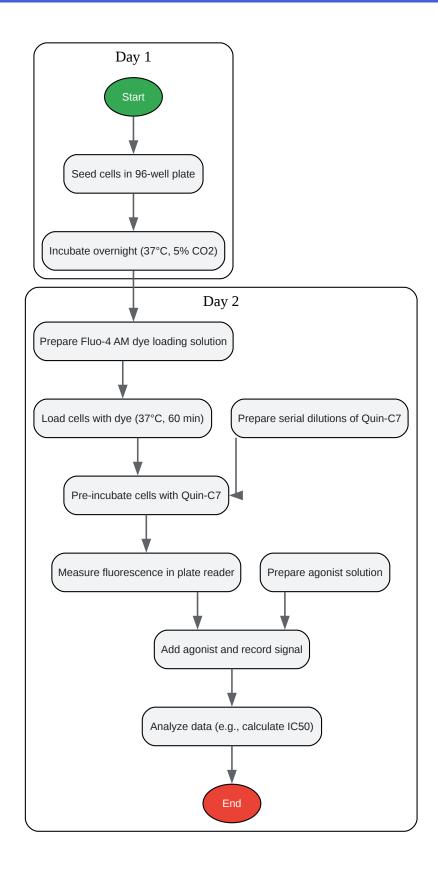
In the presence of an antagonist like **Quin-C7**, the agonist-induced calcium mobilization will be inhibited in a concentration-dependent manner.

Signaling Pathway of Gq-Coupled GPCR Calcium Mobilization













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